3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Description
Systematic IUPAC Nomenclature and Structural Representation
3-[(2-Chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is systematically named based on its triazole core and substituents. The IUPAC name reflects the parent 1,2,4-triazole ring, with substituents at positions 3 and 4. The 2-chlorophenylmethyl group is attached to the nitrogen atom at position 3, while a phenyl group occupies position 4. The sulfur atom is present as a thione group at position 5 of the triazole ring.
Structural Features :
- Core : 1,2,4-Triazole ring with three nitrogen atoms (N1, N2, N4).
- Substituents :
- Position 3 : 2-Chlorophenylmethyl group (C6H4Cl-CH2).
- Position 4 : Phenyl group (C6H5).
- Position 5 : Thione (C=S) group.
The structure is confirmed by spectroscopic data, including NMR and IR, which validate the triazole ring and substituent positions.
| Structural Component | Position | Functional Group |
|---|---|---|
| 1,2,4-Triazole | Core | N1-N2-N4 |
| 2-Chlorophenylmethyl | N3 | -CH2-C6H4Cl |
| Phenyl | C4 | -C6H5 |
| Thione | C5 | =S |
CAS Registry Number and Synonyms
The compound is registered under CAS 497060-55-6 . Common synonyms include:
- 3H-1,2,4-Triazole-5-thione, 3-[(2-chlorophenyl)methyl]-4-phenyl .
- 3-[(2-Chlorophenyl)methyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione .
No significant structural isomers or tautomeric forms are reported for this compound.
Molecular Formula and Weight Calculation
The molecular formula is C15H12ClN3S , derived from:
- Carbon (C) : 15 atoms (C6H4Cl + C6H5 + C3H3N3S).
- Hydrogen (H) : 12 atoms.
- Chlorine (Cl) : 1 atom.
- Nitrogen (N) : 3 atoms.
- Sulfur (S) : 1 atom.
Molecular Weight : 301.79 g/mol.
| Element | Quantity | Atomic Weight (g/mol) | Contribution |
|---|---|---|---|
| C | 15 | 12.01 | 180.15 |
| H | 12 | 1.008 | 12.10 |
| Cl | 1 | 35.45 | 35.45 |
| N | 3 | 14.01 | 42.03 |
| S | 1 | 32.07 | 32.07 |
| Total | 301.79 |
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-9-5-4-6-11(13)10-14-17-18-15(20)19(14)12-7-2-1-3-8-12/h1-9H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBWZHZMDZYANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The traditional route to 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione begins with the preparation of a thiosemicarbazide intermediate. Thiocarbohydrazide reacts with 2-chlorobenzyl chloride and benzoyl chloride in a stepwise manner to form a substituted thiosemicarbazide. Cyclization under alkaline conditions (e.g., 4N sodium hydroxide) at reflux temperatures (80–100°C) yields the triazole-thione core. This method, while reliable, requires extended reaction times (6–24 hours) and multiple purification steps, resulting in moderate yields of 45–60%.
Cyclization and Thionation
A two-step protocol involves the cyclization of acylthiosemicarbazides followed by thionation. For example, heating 2-chlorobenzyl hydrazinecarbothioamide with phenylacetic acid in ethanol at 120°C for 8 hours generates the triazole ring. Subsequent treatment with phosphorus pentasulfide (P₂S₅) in anhydrous toluene introduces the thione group, achieving an overall yield of 52%. This method’s limitations include the use of toxic reagents and laborious isolation procedures.
Modern One-Pot and Microwave-Assisted Syntheses
One-Pot Two-Step Methodology
Recent advancements prioritize solvent efficiency and reduced reaction times. A one-pot synthesis developed by Abacı et al. involves:
- Step 1 : Condensation of 2-chlorobenzyl isothiocyanate with benzohydrazide in ethanol at 70°C for 3 hours.
- Step 2 : Cyclization of the intermediate in 4N sodium hydroxide under reflux for 4 hours.
This approach eliminates intermediate isolation, shortening the total synthesis time to 7 hours and improving yields to 68–75%. Comparative HPLC and IR analyses confirm product purity equivalent to classical methods.
Microwave-Enhanced Condensation
Microwave irradiation significantly accelerates key steps. For instance, esterification of 2-(2-chlorophenyl)acetic acid with methanol under microwaves (300 W, 10 min) achieves 98% conversion, followed by hydrazinolysis to form the hydrazide intermediate. Subsequent reaction with carbon disulfide and cyclization using microwaves (150 W, 20 min) yields this compound in 89% yield, compared to 62% under conventional heating.
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency Metrics for Selected Preparation Methods
Mechanistic Insights and Reaction Optimization
Role of Alkaline Conditions
Cyclization in sodium hydroxide facilitates deprotonation of the thiosemicarbazide intermediate, promoting nucleophilic attack and ring closure. Higher NaOH concentrations (4–6N) enhance reaction rates but risk hydrolyzing sensitive substituents.
Solvent Effects
Ethanol and water are preferred for their ability to dissolve both polar intermediates and non-polar aromatic reactants. Methanol, while effective in esterification, impedes cyclization due to its lower boiling point.
Temperature Optimization
Microwave methods operate at 150–200°C, achieving faster kinetics than conventional reflux (80–100°C). Controlled heating prevents side reactions such as oxidation of the thione group.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thio-substituted triazoles
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity against various bacterial strains and fungi. The presence of the triazole ring is crucial for these biological effects, as it interacts with biological targets such as enzymes and receptors. Specifically, 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione has shown promising results in inhibiting the growth of gram-positive bacteria more effectively than gram-negative species .
2. Antifungal Activity
The compound has also demonstrated antifungal properties, making it a candidate for further investigation in treating fungal infections. Its structure allows for effective interaction with fungal cell membranes, disrupting their integrity and function .
3. Anticancer Potential
Emerging studies suggest potential anticancer properties linked to this compound. Preliminary investigations have indicated that it may inhibit the proliferation of various cancer cell lines, including those associated with breast and colon cancers. This makes it a candidate for further exploration in cancer therapeutics .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the triazole ring. The general synthetic route includes:
- Formation of the Triazole Ring : This involves the reaction of appropriate precursors under controlled conditions to form the triazole structure.
- Substitution Reactions : Various substituents can be introduced at different positions on the triazole ring to enhance biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains using disc diffusion methods. The results indicated that the compound exhibited significant activity against Bacillus cereus and Candida albicans, highlighting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity Assessment
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines using assays such as MTT and sulforhodamine B (SRB). Results showed that the compound effectively inhibited cell growth in HCT116 (colon cancer) and MCF7 (breast cancer) cell lines, suggesting its potential application in cancer treatment .
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects.
Pathways Involved: It can interfere with the synthesis of nucleic acids and proteins, disrupt cell membrane integrity, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl in the target compound and 6h) increases electrophilicity at the triazole core, enhancing reactivity in nucleophilic substitutions .
- C=S Stretching : IR data indicate that the thione group (C=S) absorbs at ~1228–1243 cm⁻¹, consistent across derivatives .
Electronic and Tautomeric Properties
- Tautomerism : Thione-thiol tautomerism is common in 1,2,4-triazole-5-thiones. Computational studies (e.g., on 1,3,4-oxadiazole-2-thiones) suggest thione tautomers are energetically favored by ~9–12 kcal/mol, stabilizing the sulfur-containing form .
- Electron Delocalization : Substituents like 2-chlorophenyl enhance electron withdrawal, polarizing the triazole ring and increasing susceptibility to electrophilic attacks .
Biological Activity
3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a member of the 1,2,4-triazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that includes a chlorophenyl group attached to a triazole ring, which enhances its chemical reactivity and biological efficacy. This article reviews the compound's biological activities, including antimicrobial, antifungal, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H13ClN4S. Its structure is characterized by a five-membered triazole ring containing three nitrogen atoms and a sulfur atom, contributing to its distinctive chemical properties. The presence of both chlorophenyl and phenyl groups increases its lipophilicity and potential bioavailability in pharmaceutical applications.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant activity against various bacterial strains and fungi. The triazole ring is crucial for these biological effects as it interacts with biological targets such as enzymes and receptors. In particular:
- Antibacterial Effects : Studies have shown that this compound demonstrates effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, a study reported that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against these pathogens .
- Antifungal Activity : This compound has also been evaluated for antifungal properties. It has shown effectiveness against various fungal strains including Candida albicans and Aspergillus niger. The antifungal activity was attributed to the ability of the triazole moiety to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound:
- Cytotoxicity Studies : In vitro assays using human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma) demonstrated that this compound exhibits cytotoxic effects. The MTT assay indicated significant cell viability reduction at concentrations ranging from 10 to 50 µM .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Further studies are needed to elucidate the specific pathways involved .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione with high purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted benzyl halides. Optimization involves controlling reaction temperature (60–80°C) and using polar aprotic solvents like DMF. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Structural confirmation requires IR spectroscopy (C=S stretch at ~1,200 cm⁻¹), ¹H NMR (aromatic protons at δ 7.2–7.8 ppm), and elemental analysis (C, H, N, S within ±0.3% theoretical values) .
Q. How do researchers confirm the tautomeric form (thione vs. thiol) in this compound?
- Methodological Answer : The thione tautomer is confirmed via X-ray crystallography, which reveals the planar triazole ring and C=S bond length (~1.68 Å). IR spectroscopy further differentiates thione (C=S) from thiol (S–H stretch at ~2,550 cm⁻¹). For ambiguous cases, ¹³C NMR can detect the thiocarbonyl carbon at δ ~170–180 ppm .
Q. What analytical techniques are critical for distinguishing positional isomers in substituted triazole-thiones?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) resolve positional ambiguities. For example, NOESY correlations between the 2-chlorophenylmethyl group and triazole protons confirm substitution at position 3. X-ray diffraction provides definitive proof of regiochemistry .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict NMR chemical shifts and IR vibrational modes. Discrepancies often arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) or periodic boundary conditions in software like Gaussian or VASP .
Q. What strategies mitigate batch-to-batch variability in biological activity studies of this compound?
- Methodological Answer : Standardize synthesis protocols (e.g., inert atmosphere, strict stoichiometric ratios) and validate purity via HPLC (≥98%). For biological assays, use a consistent solvent (e.g., DMSO with ≤0.1% water) and control for tautomeric equilibria by pre-equilibrating solutions at 25°C for 24 hours .
Q. How do researchers analyze the impact of substituent electronic effects on the compound’s reactivity?
- Methodological Answer : Hammett σ constants quantify electronic effects of substituents (e.g., 2-chlorophenyl’s σₚ = +0.23). Correlate these with reaction rates in nucleophilic substitution or oxidation experiments. Electrochemical methods (cyclic voltammetry) measure redox potentials, linking electronic structure to reactivity .
Q. What crystallographic software and refinement parameters are optimal for resolving disorder in the triazole-thione crystal lattice?
- Methodological Answer : Use SHELX for structure refinement. Apply restraints to anisotropic displacement parameters (ADPs) for disordered atoms. For severe disorder, split models into two or more positions and refine occupancy factors. Validate with R₁ ≤ 5% and wR₂ ≤ 12% .
Data Contradiction Analysis
Q. How to address conflicting NMR and X-ray data regarding hydrogen bonding in the solid state?
- Methodological Answer : Solid-state NMR (¹H MAS) detects hydrogen bonds (e.g., N–H···S interactions) that solution NMR may miss. Compare X-ray-derived hydrogen bond lengths (e.g., 2.8–3.0 Å for N–H···S) with DFT-optimized gas-phase models to identify crystal packing effects .
Q. Why might biological assays show inconsistent IC₅₀ values across studies?
- Methodological Answer : Variability arises from differences in cell lines (e.g., HeLa vs. MCF-7), assay duration (24 vs. 48 hours), or compound aggregation. Use dynamic light scattering (DLS) to check for nanoparticles >100 nm. Include controls with surfactants (e.g., 0.01% Tween-80) to prevent aggregation .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
